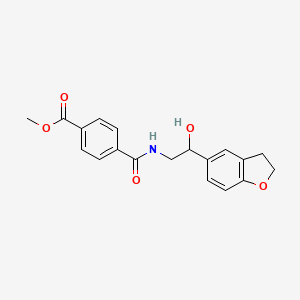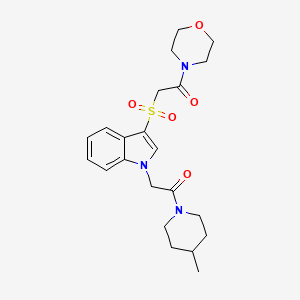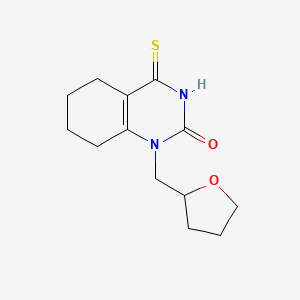
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,3-Dihydrobenzofuran . 2,3-Dihydrobenzofuran is a type of organic compound which consists of a benzofuran system that is substituted with a hydroxymethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of the related compound, 2-(2,3-dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide, has a molecular weight of 391.47 .Physical And Chemical Properties Analysis
The related compound, “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate”, is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación
Aromatic Acid Degradation
Research on Pseudomonas putida reveals mechanisms for converting benzoate to catechol, crucial for understanding aromatic acid degradation pathways. This process involves the regulation of genes responsible for the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, shedding light on microbial pathways for breaking down complex organic compounds, which could have implications for bioremediation and the development of sustainable chemical processes (Cowles, Nichols, & Harwood, 2000).
Skin Metabolism of Parabens
The metabolism of parabens, including methyl parabene (a compound structurally related to the query compound), in human skin and subcutaneous tissue has been studied. This research highlights the activity of carboxylesterases in hydrolyzing esters of 4-hydroxybenzoic acid, which is relevant for understanding the skin's response to cosmetic preservatives and could inform safer cosmetic formulation (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).
Glucosylation of Benzoates in Plants
The glucosylation of benzoates in Arabidopsis provides insights into the modification of small molecular weight compounds by plants. This research could have implications for biotechnological applications, including the modification of natural products for improved pharmacological properties or the detoxification of environmental pollutants (Lim et al., 2002).
Anticholinesterase Activity
Studies on novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are related to the structure of interest, provide insights into the development of potential therapeutic agents for neurodegenerative diseases. These compounds exhibit potent inhibition of acetyl- and butyrylcholinesterase, enzymes targeted in Alzheimer's disease therapy (Luo et al., 2005).
Liquid-Crystalline Phase Engineering
Research on the rational design of spherical supramolecular dendrimers that self-organize into a novel thermotropic cubic liquid-crystalline phase offers insights into materials science. This work has implications for the development of novel materials with unique optical and electronic properties, relevant for applications in displays, sensors, and other advanced technologies (Balagurusamy et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSZTNIKOMYFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)


![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)
![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)

![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)


![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)